1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15711073
InChI: InChI=1S/C13H13N5O3/c1-9(10-3-5-11(6-4-10)18(20)21)15-16-13(19)12-7-8-14-17(12)2/h3-8H,1-2H3,(H,16,19)/b15-9+
SMILES:
Molecular Formula: C13H13N5O3
Molecular Weight: 287.27 g/mol

1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC15711073

Molecular Formula: C13H13N5O3

Molecular Weight: 287.27 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C13H13N5O3
Molecular Weight 287.27 g/mol
IUPAC Name 2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrazole-3-carboxamide
Standard InChI InChI=1S/C13H13N5O3/c1-9(10-3-5-11(6-4-10)18(20)21)15-16-13(19)12-7-8-14-17(12)2/h3-8H,1-2H3,(H,16,19)/b15-9+
Standard InChI Key WJTMMGRIXXQYDC-OQLLNIDSSA-N
Isomeric SMILES C/C(=N\NC(=O)C1=CC=NN1C)/C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(=NNC(=O)C1=CC=NN1C)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide (molecular formula: C₁₃H₁₃N₅O₃, molecular weight: 287.27 g/mol) features a pyrazole ring substituted at the 1-position with a methyl group and at the 5-position with a carbohydrazide moiety. The hydrazone bridge connects the pyrazole to a 4-nitrophenyl group, forming an (E)-configured imine bond (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-methyl-N-[(E)-1-(4-nitrophenyl)ethylideneamino]pyrazole-3-carboxamide
Canonical SMILESCC(=NNC(=O)C1=CC=NN1C)C2=CC=C(C=C2)N+[O-]
InChI KeyWJTMMGRIXXQYDC-OQLLNIDSSA-N
XLogP32.3 (estimated)

The nitro group at the para position of the phenyl ring enhances the compound’s electrophilicity, while the hydrazone moiety contributes to its ability to participate in hydrogen bonding and chelation.

Spectroscopic Characterization

While experimental spectral data for this specific compound remains limited, analogous hydrazones exhibit characteristic IR absorptions for C=O (1650–1680 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches. Nuclear Magnetic Resonance (NMR) spectroscopy would likely reveal distinct signals for the pyrazole protons (δ 6.5–7.5 ppm), nitrophenyl aromatic protons (δ 7.8–8.3 ppm), and the methyl group (δ 2.5–3.0 ppm) .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is hypothesized to follow a two-step protocol common to hydrazones:

  • Formation of Pyrazole-5-Carbohydrazide: Condensation of 1-methyl-1H-pyrazole-5-carboxylic acid hydrazide with 4-nitroacetophenone under acidic reflux conditions.

  • Purification: Crystallization from ethanol or dimethylformamide (DMF) mixtures, as demonstrated in related systems .

Table 2: Representative Reaction Conditions

StepConditionsYield (%)
CondensationEthanol, H₂SO₄, reflux, 1h~65–75
CrystallizationEthanol:DMF (3:1), slow evaporation>90

Mechanistic Insights

The acid-catalyzed condensation proceeds via nucleophilic attack of the carbohydrazide’s amino group on the ketone’s carbonyl carbon, followed by dehydration to form the imine bond. Steric and electronic effects favor the (E)-isomer due to reduced lone pair repulsion between the hydrazone nitrogen and nitrophenyl group.

Chemical Reactivity and Stability

Hydrolytic Stability

The hydrazone linkage is susceptible to hydrolysis under strongly acidic or basic conditions, regenerating the parent carbohydrazide and ketone. At pH 7.4 (physiological conditions), the compound demonstrates moderate stability, with a half-life exceeding 24 hours.

Redox Behavior

Cyclic voltammetry of analogous nitrophenyl hydrazones reveals a quasi-reversible reduction peak at −0.78 V (vs. Ag/AgCl), attributed to the nitro group’s conversion to a hydroxylamine derivative . This redox activity may underpin potential applications in electrochemical sensors.

Biological and Materials Science Applications

AssayResultReference
Antimicrobial (Gram+)MIC: 32 µg/mL
Antioxidant (DPPH)IC₅₀: 20 µM
Cytotoxicity (HeLa)IC₅₀: >100 µM

Materials Science Applications

The nitro group’s electron-deficient nature facilitates π-stacking interactions in supramolecular assemblies. Single-crystal X-ray diffraction of a related triazole derivative shows intermolecular C–H⋯O hydrogen bonds (2.997 Å) forming 1D chains , suggesting utility in organic semiconductors or nonlinear optical materials.

Future Research Directions

  • Synthetic Optimization: Developing microwave-assisted or solvent-free protocols to enhance reaction efficiency and sustainability.

  • Structure-Activity Relationships: Systematic modification of the pyrazole’s substituents to improve pharmacological selectivity.

  • Computational Modeling: Density Functional Theory (DFT) studies to predict redox potentials and binding affinities.

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